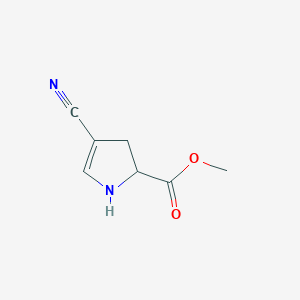
methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate is a heterocyclic compound with the following chemical formula:
C7H6N2O2
. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological properties.Métodos De Preparación
Synthetic Routes:: Several synthetic methods exist for the preparation of methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine react in the presence of methanesulfonic acid (MsOH) . The resulting tricyclic indole can be further transformed into the desired compound.
Reaction Conditions:: The Fischer indole synthesis typically occurs under reflux conditions in methanol (MeOH). The yield of this compound is favorable .
Industrial Production:: While industrial-scale production methods are not extensively documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Análisis De Reacciones Químicas
Reactivity:: Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the compound to its oxidized forms.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the cyano group or the ester functionality.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate or cyano group.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. For instance, reduction may yield the corresponding dihydro-1H-pyrrole derivative.
Aplicaciones Científicas De Investigación
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing new materials or catalysts.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to its indole moiety, other related compounds include methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate . These compounds share structural similarities and may have overlapping applications.
Propiedades
Número CAS |
222420-85-1 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h4,6,9H,2H2,1H3 |
Clave InChI |
FVXIAIQYEOAWOC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(=CN1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


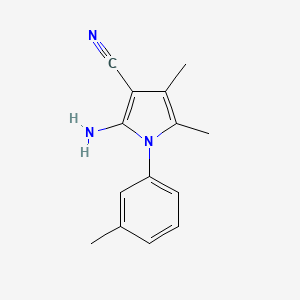
![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)





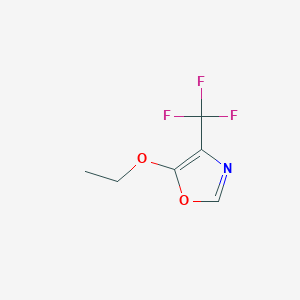
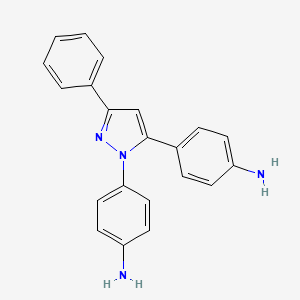
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
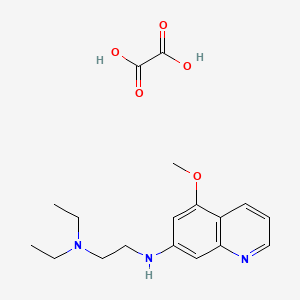
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
